

Thermodynamic Profile of 5-Decyne: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of **5-decyne** (CAS RN: 1942-46-7), a symmetrical alkyne of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource of key thermodynamic data, detailed experimental methodologies, and relevant reaction pathways.

Core Thermodynamic Properties

The thermodynamic properties of **5-decyne** are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key experimentally determined and estimated thermodynamic data for **5-decyne** in its standard state (298.15 K and 1 bar).

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation



Thermodynami c Property	Value	Units	State	Source / Method
Standard Enthalpy of Formation (ΔfH°)	18.7 ± 3.3	kJ/mol	Gas	Experimental (Combustion Calorimetry)
Standard Molar Entropy (S°)	488.54	J/mol·K	Gas	Estimated (Benson Group Contribution Method)
Standard Gibbs Free Energy of Formation (ΔfG°)	235.8	kJ/mol	Gas	Calculated (ΔG° = ΔH° - TΔS°)

Table 2: Physical and Thermochemical Properties

Property	Value	Units	Source / Method
Molecular Weight	138.25	g/mol	-
Normal Boiling Point (Tboil)	453	К	Experimental
Normal Melting Point (Tfus)	196 - 200	К	Experimental
Enthalpy of Vaporization (ΔvapH)	45.5	kJ/mol	Experimental
Enthalpy of Fusion (ΔfusH)	Data not available	kJ/mol	-

Table 3: Ideal Gas Heat Capacity (Cp,gas)



Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source
288.31	Value not explicitly available in search results	Cheméo
302.76	Value not explicitly available in search results	Cheméo
316.63	Value not explicitly available in search results	Cheméo

Experimental Protocols

The experimental determination of the thermodynamic properties of **5-decyne** relies on established calorimetric and analytical techniques. Below are detailed methodologies representative of those used to obtain the data presented.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation of **5-decyne** is typically determined indirectly through combustion calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass, and the temperature change of the water is precisely measured.

Apparatus:

- Bomb Calorimeter: A high-strength stainless steel vessel with an internal platinum lining to resist corrosion.
- Ignition System: Platinum fuse wire connected to an electrical source to initiate combustion.
- Calorimeter Jacket: A water-filled container surrounding the bomb, equipped with a highprecision thermometer (e.g., a Beckmann thermometer or a platinum resistance



thermometer).

• Stirrer: To ensure uniform temperature distribution in the water bath.

Procedure:

- A weighed sample of **5-decyne** (typically encapsulated in a thin-walled glass ampule or absorbed onto a combustible material of known heat of combustion) is placed in a crucible inside the bomb.
- A known length of platinum fuse wire is positioned to be in contact with the sample.
- A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is submerged in the water-filled calorimeter jacket, and the initial temperature of the water is recorded after thermal equilibrium is reached.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid) under identical conditions.
- The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then determined using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Estimation of Standard Molar Entropy (Benson Group Contribution Method)

In the absence of experimental data, the standard molar entropy (S°) of **5-decyne** can be estimated with reasonable accuracy using group contribution methods, such as the Benson



group increment theory.

Principle: This method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups. Each group's contribution is empirically derived from experimental data of a wide range of compounds.

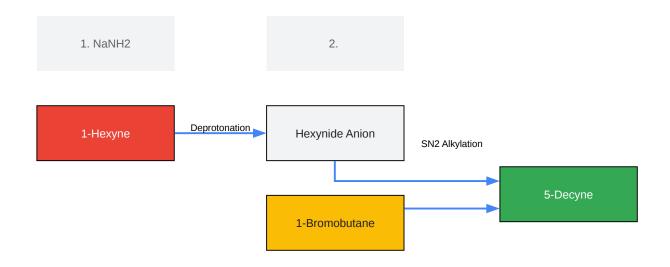
Procedure for **5-Decyne** (C₁₀H₁₈):

- Decomposition into Groups: The molecular structure of **5-decyne** is broken down into its fundamental groups:
 - 2 x [C-(H)₃(C)] Methyl groups
 - ∘ 4 x [C-(H)₂(C)₂] Methylene groups
 - 2 x [C-(H)₂(C)(C≡)] Methylene groups adjacent to the triple bond
 - 2 x [C-(C)(C≡)] Carbons of the triple bond
- Summation of Group Contributions: The tabulated standard entropy values for each of these groups are summed.
- Symmetry Correction: A correction is applied based on the molecule's symmetry number (σ).
 For **5-decyne**, which has a plane of symmetry, the symmetry number is 2. The correction is given by -R·ln(σ), where R is the ideal gas constant.

Chemical Synthesis and Reactions Synthesis of 5-Decyne

5-Decyne is a symmetrical alkyne and can be synthesized from a smaller terminal alkyne, such as 1-hexyne, through alkylation.



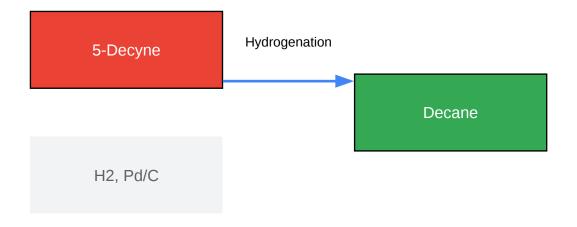


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Caption: Synthesis of **5-Decyne** from 1-Hexyne.

Hydrogenation of 5-Decyne

The triple bond of **5-decyne** can be fully hydrogenated to the corresponding alkane, decane, in the presence of a metal catalyst.



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Caption: Hydrogenation of **5-Decyne** to Decane.







This technical guide serves as a foundational resource for understanding the thermodynamic properties of **5-decyne**. The provided data and methodologies are essential for accurate modeling and prediction of its behavior in various chemical applications.

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